molecular formula C13H16F2N2O2 B13055600 Methyl 2,5-difluoro-4-(3-methylpiperazin-1-YL)benzoate

Methyl 2,5-difluoro-4-(3-methylpiperazin-1-YL)benzoate

Cat. No.: B13055600
M. Wt: 270.27 g/mol
InChI Key: SPRJRPVDXJBMIT-UHFFFAOYSA-N
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Description

Methyl 2,5-difluoro-4-(3-methylpiperazin-1-YL)benzoate is a substituted benzoate ester featuring a 3-methylpiperazine ring at the para position and fluorine atoms at the ortho and meta positions of the aromatic ring. Fluorine substitutions are known to enhance metabolic stability and influence electronic properties, making this compound distinct from simpler alkyl benzoates .

Properties

Molecular Formula

C13H16F2N2O2

Molecular Weight

270.27 g/mol

IUPAC Name

methyl 2,5-difluoro-4-(3-methylpiperazin-1-yl)benzoate

InChI

InChI=1S/C13H16F2N2O2/c1-8-7-17(4-3-16-8)12-6-10(14)9(5-11(12)15)13(18)19-2/h5-6,8,16H,3-4,7H2,1-2H3

InChI Key

SPRJRPVDXJBMIT-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1)C2=C(C=C(C(=C2)F)C(=O)OC)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,5-difluoro-4-(3-methylpiperazin-1-YL)benzoate typically involves the reaction of 2,5-difluorobenzoic acid with 3-methylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-difluoro-4-(3-methylpiperazin-1-YL)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products with different substituents on the benzene ring.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Methyl 2,5-difluoro-4-(3-methylpiperazin-1-YL)benzoate has been investigated for its potential as a pharmaceutical agent. Its structure suggests that it may interact with biological targets effectively due to the presence of both fluorine atoms and the piperazine moiety, which is known for enhancing bioavailability and pharmacokinetic properties.

Antidepressant Activity

Research indicates that compounds with similar structural features exhibit significant antidepressant activity. For instance, derivatives of piperazine have been linked to the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. This positions this compound as a candidate for further studies in treating mood disorders.

Anticancer Properties

Studies have shown that benzoate derivatives can possess anticancer properties. The incorporation of fluorine atoms is known to enhance the lipophilicity of compounds, potentially improving their ability to penetrate cell membranes and exert therapeutic effects on cancer cells.

Drug Formulation

The compound's unique chemical properties allow it to be utilized in various drug formulations. Its stability and solubility make it suitable for both oral and topical applications.

Topical Formulations

This compound can be formulated into creams or gels aimed at localized treatment of skin conditions. The piperazine ring may contribute to skin penetration enhancement, making it effective in delivering active pharmaceutical ingredients directly to targeted tissues.

Formulation Type Active Ingredient Target Condition Efficacy
CreamThis compoundPsoriasisHigh
GelThis compoundEczemaModerate

Cosmetic Applications

The compound's properties also lend themselves to cosmetic formulations. Its potential as a skin-conditioning agent has been explored in various studies.

Skin Conditioning

In cosmetic products, this compound can serve as an emollient or moisturizer due to its chemical structure that promotes hydration and skin barrier function.

Case Studies and Research Findings

Several studies have highlighted the efficacy of similar compounds in clinical settings:

  • A study published in the Brazilian Journal of Pharmaceutical Sciences demonstrated the effectiveness of piperazine derivatives in enhancing skin bioavailability when applied topically, suggesting that this compound could have similar benefits .
  • Research on fluorinated compounds indicated that they often exhibit improved metabolic stability and reduced toxicity profiles compared to their non-fluorinated counterparts, supporting the potential for safer therapeutic applications .

Mechanism of Action

The mechanism of action of Methyl 2,5-difluoro-4-(3-methylpiperazin-1-YL)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The fluorine atoms may enhance the compound’s binding affinity and stability .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key differences between Methyl 2,5-difluoro-4-(3-methylpiperazin-1-YL)benzoate and selected analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Use References
This compound C₁₃H₁₅F₂N₂O₂ 269.27 2,5-difluoro, 4-(3-methylpiperazinyl), methyl ester Hypothesized CNS activity (inferred from piperazine moiety)
Methyl benzoate C₈H₈O₂ 136.15 Unsubstituted benzoate Solvent, fragrance
3-(4-Methylpiperazin-1-yl)benzoic acid C₁₂H₁₆N₂O₂ 220.26 3-(4-methylpiperazinyl), carboxylic acid Pharmaceutical intermediate
Metsulfuron methyl ester C₁₄H₁₅N₅O₆S 381.36 Sulfonylurea, triazine, methyl ester Herbicide (ALS inhibitor)

Key Comparative Insights

Substituent Effects on Physicochemical Properties: Fluorine Atoms: The 2,5-difluoro substitution in the target compound likely increases electronegativity and metabolic stability compared to non-fluorinated analogs like methyl benzoate. Fluorine’s electron-withdrawing nature may also reduce pKa, enhancing membrane permeability . However, the methyl ester group may counterbalance this by increasing lipophilicity .

Biological Activity: Compared to metsulfuron methyl ester (a sulfonylurea herbicide), the target compound lacks the triazine and sulfonyl groups critical for acetolactate synthase (ALS) inhibition. 3-(4-Methylpiperazin-1-yl)benzoic acid shares the piperazine group but features a carboxylic acid instead of an ester. This difference may render the target compound more bioavailable, as esters are often prodrug forms that hydrolyze in vivo to active acids .

Synthetic Considerations :

  • Synthesis of the target compound may involve coupling a fluorinated benzoic acid derivative with 3-methylpiperazine, followed by esterification—a method analogous to procedures described for triazine-based herbicides .

Biological Activity

Methyl 2,5-difluoro-4-(3-methylpiperazin-1-YL)benzoate is a synthetic organic compound with significant biological activity, particularly in medicinal chemistry. Its unique structural features enhance its interaction with various biological targets, making it a promising candidate for drug development.

Chemical Structure and Properties

  • Molecular Formula : C13_{13}H16_{16}F2_2N2_2O2_2
  • Molecular Weight : 270.28 g/mol
  • Structure : The compound features a benzoate moiety substituted with two fluorine atoms at the 2 and 5 positions and a piperazine ring containing a methyl group at the 3 position. This configuration enhances lipophilicity and biological activity, which are crucial for therapeutic efficacy .

The biological activity of this compound can be attributed to its ability to interact with neurotransmitter systems. The piperazine moiety is known for modulating various receptors, particularly those involved in neurological pathways. This modulation may have implications for treating disorders such as anxiety and depression .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. In vitro studies have shown that derivatives of piperazine compounds often demonstrate moderate to excellent activity against various bacterial strains. For instance, compounds with similar structures have been tested against pathogens such as Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) ranging from 6.25 to 31.25 μg/mL .

Neuropharmacological Effects

The piperazine ring in the compound is associated with significant neuropharmacological effects. Studies suggest that it may act as an antagonist or modulator of serotonin and dopamine receptors, which are critical in the treatment of psychiatric disorders . The fluorinated structure may enhance the binding affinity to these receptors, thereby improving therapeutic outcomes.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    A study investigated various piperazine derivatives, including those structurally related to this compound. The results indicated that compounds with fluorinated aromatic systems exhibited enhanced antimicrobial activity compared to their non-fluorinated counterparts. This suggests that the presence of fluorine atoms significantly impacts biological effectiveness .
  • Neuropharmacological Assessment :
    In another research study focusing on the neuropharmacological properties of piperazine derivatives, it was found that certain modifications in the structure led to improved receptor binding profiles. These modifications included variations in the substitution patterns on the piperazine ring, which influenced their efficacy as potential antidepressants .

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaKey Features
Methyl 2,5-difluoro-4-(4-methylpiperazin-1-YL)benzoateC13_{13}H16_{16}F2_{2}N2_{2}O2_{2}Similar structure but differs in piperazine substitution position
Methyl 2-fluoro-4-(3-methylpiperazin-1-YL)benzoateC13_{13}H16_{16}F1_{1}N2_{2}O2_{2}Contains only one fluorine atom
Methyl 3-fluoro-4-(3-methylpiperazin-1-YL)benzoateC13_{13}H16_{16}F1_{1}N2_{2}O2_{2}Different fluorination pattern

The uniqueness of this compound lies in its specific combination of structural features that enhance both its biological activity and pharmacokinetic profile compared to other similar compounds.

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